4-Bromo-2-fluoro-6-methoxyphenol
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Overview
Description
4-Bromo-2-fluoro-6-methoxyphenol is an aromatic compound with the molecular formula C7H6BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring. It is a significant intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-methoxyphenol typically involves multi-step reactions. One common method starts with the diazotization of 4-fluoro-2-methylaniline, followed by hydrolysis to obtain 4-fluoro-2-methylphenol. This intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of nitrosyl sulfuric acid as an acylation reagent and the reduction of bromine usage in the bromination step are some of the improvements made for environmental and economic benefits .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-6-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to corresponding alcohols.
Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-fluoro-6-methoxyphenol is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Used as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of materials with specific properties, such as flame retardants and UV absorbers
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-methoxyphenol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary based on the specific context and application .
Comparison with Similar Compounds
4-Bromo-2-methoxyphenol: Lacks the fluorine atom, which can affect its reactivity and applications.
2-Bromo-4-fluoro-6-methylphenol: Has a methyl group instead of a methoxy group, leading to different chemical properties and uses
Uniqueness: 4-Bromo-2-fluoro-6-methoxyphenol is unique due to the combination of bromine, fluorine, and methoxy groups on the phenol ring. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
4-bromo-2-fluoro-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCHOYBCJUHSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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